Enantiomeric Purity Enables Reproducible Process-Scale Synthesis of GDC-0994
The (R)-enantiomer (CAS 1395078-43-9) serves as the direct precursor to methanesulfonate 4, which undergoes regioselective SN2 displacement with pyridone 5. In the published multi-kilogram process, the (R)-configuration at the benzylic center is retained through the one-pot TBS protection–mesylation sequence, yielding intermediate 4 with >98A% HPLC purity [1]. Using the (S)-enantiomer would produce the incorrect diastereomer of the N-alkylation adduct 6, which has no documented utility in the GDC-0994 route and would not converge to the active (S)-configuration required for ERK inhibition (ERK1 IC₅₀ = 6.1 nM; ERK2 IC₅₀ = 3.1 nM) .
| Evidence Dimension | Stereochemical fidelity in SN2 displacement |
|---|---|
| Target Compound Data | >98A% HPLC purity for mesylate intermediate 4; 87% yield over two steps |
| Comparator Or Baseline | (S)-enantiomer (CAS 1453854-83-5): would produce opposite diastereomer of adduct 6; yield and selectivity not reported for this pathway |
| Quantified Difference | The (R)-enantiomer is the only stereoisomer validated at multi-kilogram scale for GDC-0994 synthesis. No comparable process data exist for the (S)-enantiomer in this context. |
| Conditions | One-pot TBSCl protection (DIPEA/DMAP, DCM, 20 °C, 2 h) followed by MsCl addition; regioselective SN2 with pyridone 5 (KHMDS, THF, 80 °C, 8 h) [1] |
Why This Matters
Procurement of the correct (R)-enantiomer is essential to reproduce the published GDC-0994 process route; the (S)-enantiomer leads to a diastereomeric dead-end that has no documented path to the active pharmaceutical ingredient.
- [1] Linghu, X.; et al. Development of a Practical Synthesis of ERK Inhibitor GDC-0994. Org. Process Res. Dev. 2017, 21 (3), 425–434. View Source
